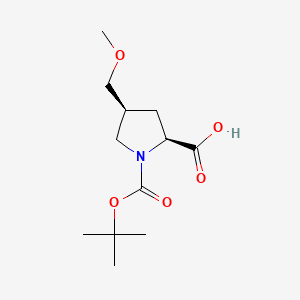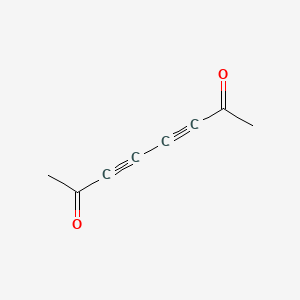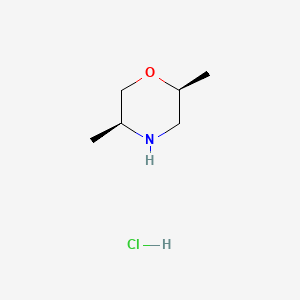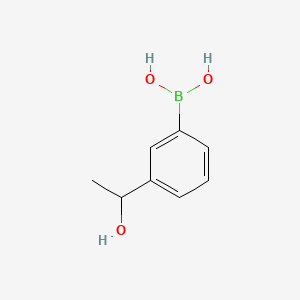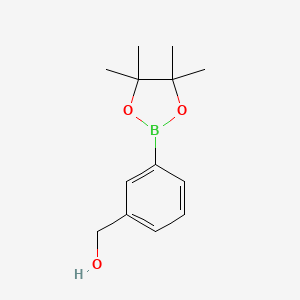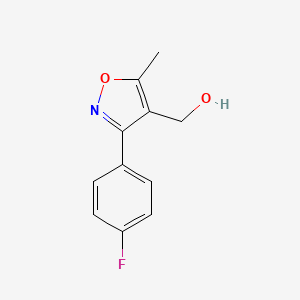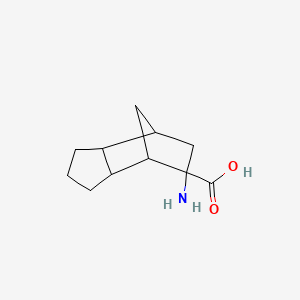
1'-epi-Entecavir-di-o-benzyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-epi-Entecavir-di-o-benzyl Ether is a chemical compound with the molecular formula C₂₆H₂₇N₅O₃ and a molecular weight of 457.52 . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of 1’-epi-Entecavir-di-o-benzyl Ether consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The exact structure can be represented by its molecular formula, C₂₆H₂₇N₅O₃ .Mecanismo De Acción
While the exact mechanism of action for 1’-epi-Entecavir-di-o-benzyl Ether is not specified, it’s worth noting that Entecavir, a related compound, functions by competing with the natural substrate deoxyguanosine triphosphate. This competition inhibits all three activities of the HBV polymerase (reverse transcriptase, rt): base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of compound '1'-epi-Entecavir-di-o-benzyl Ether' can be achieved through the etherification of '1'-epi-Entecavir with o-benzyl alcohol in the presence of a suitable catalyst.", "Starting Materials": [ "'1'-epi-Entecavir", "o-benzyl alcohol", "Catalyst" ], "Reaction": [ "Step 1: Dissolve '1'-epi-Entecavir and o-benzyl alcohol in a suitable solvent.", "Step 2: Add the catalyst to the reaction mixture and stir for a certain period of time.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain the final product." ] } | |
Número CAS |
1354695-86-5 |
Fórmula molecular |
C26H27N5O3 |
Peso molecular |
457.534 |
Nombre IUPAC |
2-amino-9-[(1R,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one |
InChI |
InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21+,22-/m0/s1 |
Clave InChI |
KROVOOOAPHSWCR-BDTNDASRSA-N |
SMILES |
C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N |
Sinónimos |
2-Amino-1,9-dihydro-9-[(1R,3R,4S)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




